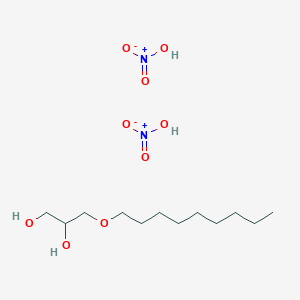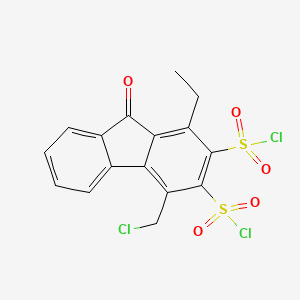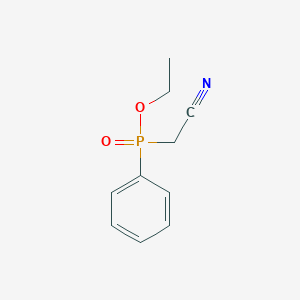
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a complex organic compound with a unique spiro structure. This compound is characterized by its diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms. The presence of sodium in its structure indicates that it is likely a salt form, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves multi-step organic reactions. The starting materials often include ethylamine, trimethylamine, and various carbonyl compounds. The key steps in the synthesis may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions, where the nitrogen atoms are introduced via amination reactions.
Introduction of the sodium ion: This step usually involves the neutralization of the compound with a sodium base, such as sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Controlled temperature and pressure: To facilitate the cyclization and amination reactions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products:
N-oxides: From oxidation reactions.
Amines or alcohols: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sodium ion can also play a role in stabilizing the compound or facilitating its transport across cell membranes.
Comparison with Similar Compounds
1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione: The non-sodium form of the compound.
Other diazaspirodecane derivatives: Compounds with similar spirocyclic cores but different substituents.
Uniqueness:
Sodium ion presence: Enhances solubility and reactivity.
Specific spirocyclic structure: Provides unique binding properties and potential biological activities.
This detailed article provides a comprehensive overview of Sodium 1-ethyl-2,3,4-trimethyl-7,9-diazaspiro(45)decane-6,8,10-trione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63990-00-1 |
|---|---|
Molecular Formula |
C13H19N2NaO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
sodium;4-ethyl-1,2,3-trimethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-5-9-7(3)6(2)8(4)13(9)10(16)14-12(18)15-11(13)17;/h6-9H,5H2,1-4H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
JNBAYLIDYNMNIY-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(C(C(C12C(=O)NC(=O)[N-]C2=O)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
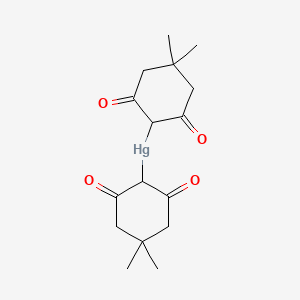
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)


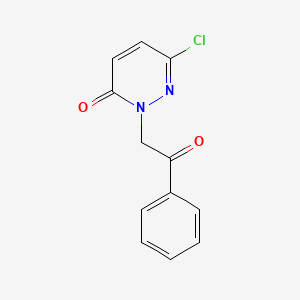
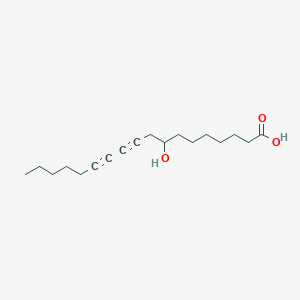
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
